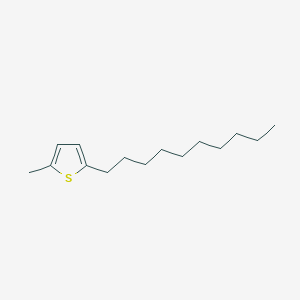
2-Decyl-5-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decyl-5-methylthiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science . The presence of a decyl group at the 2-position and a methyl group at the 5-position of the thiophene ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decyl-5-methylthiophene typically involves the alkylation of 5-methylthiophene with a decyl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the thiophene ring, followed by the addition of decyl bromide or decyl chloride .
Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of functionalized thiophenes . These methods offer scalability and efficiency, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Decyl-5-methylthiophene can undergo various chemical reactions, including:
Oxidation: Oxidation of the thiophene ring can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene.
Substitution: Halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes.
Scientific Research Applications
2-Decyl-5-methylthiophene has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-Decyl-5-methylthiophene depends on its specific application. In organic electronics, the compound’s conjugated system facilitates charge transport, making it suitable for use in semiconductors and conductive polymers . In biological systems, thiophene derivatives interact with various molecular targets, such as enzymes and receptors, to exert their pharmacological effects .
Comparison with Similar Compounds
2-Decylthiophene: Lacks the methyl group at the 5-position, resulting in different electronic properties.
5-Methylthiophene: Lacks the decyl group at the 2-position, affecting its solubility and reactivity.
2,5-Dimethylthiophene: Contains two methyl groups, leading to distinct steric and electronic effects.
Uniqueness: 2-Decyl-5-methylthiophene’s unique combination of a decyl and a methyl group provides a balance of hydrophobicity and electronic properties, making it versatile for various applications. Its structure allows for fine-tuning of its physical and chemical characteristics, which is advantageous in material science and pharmaceutical research .
Properties
CAS No. |
146670-63-5 |
|---|---|
Molecular Formula |
C15H26S |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
2-decyl-5-methylthiophene |
InChI |
InChI=1S/C15H26S/c1-3-4-5-6-7-8-9-10-11-15-13-12-14(2)16-15/h12-13H,3-11H2,1-2H3 |
InChI Key |
MMWSXASVLZOJST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















